2-(4-fluorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group, a tetrahydroquinoline moiety, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenyl acetic acid, which can be achieved through the fluorination of phenyl acetic acid using a fluorinating agent such as sulfur tetrafluoride.
Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Coupling Reaction: The final step involves the coupling of the fluorophenyl intermediate with the tetrahydroquinoline moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: It can be utilized in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydroquinoline moiety can contribute to the compound’s overall stability and bioavailability. The acetamide linkage may facilitate hydrogen bonding with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-2-methylpropanoyl chloride
- 2-(4-Fluorophenoxy)-2-methylpropanoyl chloride
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-(4-fluorophenyl)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide stands out due to its unique combination of a fluorophenyl group, a tetrahydroquinoline moiety, and an acetamide linkage. This structural arrangement imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23FN2O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
InChI |
InChI=1S/C21H23FN2O2/c1-14(2)21(26)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)12-15-5-8-17(22)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,25) |
InChI Key |
FFTAZBKWOXUIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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